molecular formula C15H19NO4 B13712303 5,5,8,8-Tetramethyl-3-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid

5,5,8,8-Tetramethyl-3-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid

Cat. No.: B13712303
M. Wt: 277.31 g/mol
InChI Key: OPBWMDPTIDVXPR-UHFFFAOYSA-N
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Description

5,5,8,8-Tetramethyl-3-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its tetrahydronaphthalene core, substituted with nitro and carboxylic acid groups, and four methyl groups at specific positions.

Preparation Methods

The synthesis of 5,5,8,8-Tetramethyl-3-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a tetramethyl-substituted naphthalene derivative, followed by carboxylation under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups can participate in electrophilic substitution reactions, allowing for further functionalization.

    Hydrolysis: The carboxylic acid group can be esterified or converted to other derivatives under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5,5,8,8-Tetramethyl-3-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, the nitro group can participate in redox reactions, influencing cellular processes. The carboxylic acid group may interact with enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar compounds include other tetrahydronaphthalene derivatives, such as:

The uniqueness of 5,5,8,8-Tetramethyl-3-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

5,5,8,8-tetramethyl-3-nitro-6,7-dihydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-14(2)5-6-15(3,4)11-8-12(16(19)20)9(13(17)18)7-10(11)14/h7-8H,5-6H2,1-4H3,(H,17,18)

InChI Key

OPBWMDPTIDVXPR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=C(C(=C2)[N+](=O)[O-])C(=O)O)(C)C)C

Origin of Product

United States

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